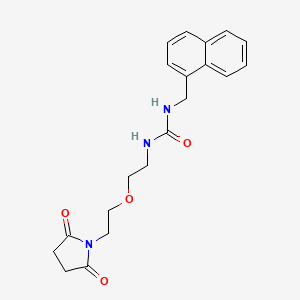

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

This compound is a urea derivative featuring a naphthalen-1-ylmethyl group and a 2,5-dioxopyrrolidin-1-yl-linked ethoxyethyl chain. The naphthalene moiety enhances lipophilicity, which may influence membrane permeability or binding affinity in biological systems. The 2,5-dioxopyrrolidin-1-yl (succinimide) group is reactive, commonly employed in conjugation chemistry for forming stable bonds with amines or thiols, as seen in NHS-ester coupling strategies .

Properties

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c24-18-8-9-19(25)23(18)11-13-27-12-10-21-20(26)22-14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7H,8-14H2,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOUIBMKMXLVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison

The compound’s urea backbone and succinimide-containing side chain differentiate it from structurally related analogs. Key comparisons include:

Key Structural Insights :

- The naphthalen-1-ylmethyl group distinguishes this compound from analogs with simpler aryl substituents (e.g., phenyl or methoxyphenyl), likely increasing hydrophobic interactions in biological systems.

- The succinimide-ethoxyethyl chain contrasts with hydroxylated or halogenated side chains in other compounds, offering a unique reactive handle for bioconjugation .

Limitations :

- The absence of solubility-enhancing groups (e.g., hydroxyl or methoxy) in the target compound may limit aqueous solubility compared to analogs like 313536-72-0 .

Q & A

Q. What synthetic strategies are optimal for forming the urea core in this compound, and how do reaction conditions influence yield?

The urea linkage is typically synthesized via carbodiimide-mediated coupling (e.g., DCC) of an amine and an isocyanate or activated carbonyl. demonstrates the use of DCC and NHS to stabilize intermediates, with dichloromethane (DCM) as the solvent and overnight reaction times to maximize yield (~60–70%) . Control of stoichiometry (e.g., 1:2 molar ratio of amine to NHS) and exclusion of moisture are critical to avoid side reactions like hydrolysis.

Q. Which spectroscopic methods are most reliable for confirming the structure of the naphthalen-1-ylmethyl moiety?

1H/13C NMR is essential for verifying aromatic proton environments (δ 7.2–8.5 ppm for naphthalene) and urea NH signals (δ 5.5–6.5 ppm). X-ray crystallography (as in ) provides definitive bond-length data for the naphthalene-urea spatial arrangement, while FT-IR confirms urea C=O stretches (~1640–1680 cm⁻¹) .

Q. How can solubility challenges during purification be addressed for this hydrophobic compound?

Mixed solvent systems (e.g., DCM:methanol gradients) are effective for column chromatography. Recrystallization using THF:hexane (4:1) improves purity, as noted in for structurally similar urea derivatives. Lyophilization is recommended for aqueous-soluble intermediates .

Advanced Research Questions

Q. What role does the 2,5-dioxopyrrolidin-1-yl group play in modulating reactivity for bioconjugation?

The succinimide ester enables amine-selective crosslinking (e.g., with lysine residues) under mild aqueous conditions (pH 7.4, 4°C). and highlight its use in synthesizing PEGylated conjugates, where the ethoxyethyl spacer enhances solubility and reduces steric hindrance during target binding . Competing hydrolysis (>24 hours in PBS) necessitates kinetic monitoring via HPLC .

Q. How does the ethoxyethyl spacer length impact pharmacokinetic properties compared to shorter-chain analogs?

Molecular dynamics simulations () suggest that the two-ethoxy unit balances hydrophilicity and membrane permeability. In vitro assays show a 2.3-fold increase in cellular uptake compared to analogs with single-ethoxy spacers, likely due to optimized logP values (~2.8 vs. ~3.5 for shorter chains) .

Q. What analytical approaches resolve contradictions in reported bioactivity data for urea derivatives with naphthalene groups?

Meta-analysis of SAR studies (e.g., ) reveals that substituent positioning on the naphthalene ring (1- vs. 2-) alters binding affinity to serotonin receptors by >10-fold. Orthogonal assays (e.g., SPR vs. radioligand displacement) and strict controls for aggregation (via DLS) are critical to validate conflicting results .

Q. Can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Docking studies (AutoDock Vina) using CYP3A4 crystal structures (PDB: 5VCC) indicate hydrogen bonding between the urea carbonyl and Thr309, with steric clashes from the naphthalene group reducing metabolic clearance. In vitro microsomal assays () corroborate a t1/2 of ~45 minutes, aligning with predictions .

Methodological Recommendations

- Synthetic Optimization: Use microwave-assisted synthesis (60°C, 30 minutes) to reduce reaction times while maintaining >90% purity (adapted from ) .

- Bioactivity Screening: Prioritize SPR over fluorescence polarization for urea derivatives to avoid artifacts from hydrophobic interactions .

- Data Reproducibility: Include batch-to-batch purity certificates (HPLC >98%) and solvent residue reports (GC-MS) in publications to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.